3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide

HDAC enzymology epigenetic drug discovery inhibitor selectivity profiling

3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide, also known as SB939 or pracinostat, is a synthetic, orally bioavailable, hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor. It potently inhibits class I, II, and IV HDAC isoenzymes (IC50 range: 40–140 nM for class I and II; HDAC11 IC50: 93 nM), while sparing HDAC6 (IC50: 1,008 nM) and showing no activity against class III sirtuins.

Molecular Formula C20H30N4O2
Molecular Weight 358.5 g/mol
Cat. No. B12440734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide
Molecular FormulaC20H30N4O2
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO
InChIInChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)
InChIKeyJHDKZFFAIZKUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide (SB939/Pracinostat) – Core Compound Identity for HDAC Inhibitor Procurement


3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide, also known as SB939 or pracinostat, is a synthetic, orally bioavailable, hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor [1]. It potently inhibits class I, II, and IV HDAC isoenzymes (IC50 range: 40–140 nM for class I and II; HDAC11 IC50: 93 nM), while sparing HDAC6 (IC50: 1,008 nM) and showing no activity against class III sirtuins [1]. SB939 was rationally optimized from a 3-(1,2-disubstituted-1H-benzimidazol-5-yl)-N-hydroxyacrylamide scaffold through extensive structure–activity relationship (SAR) studies, fine-tuning substituents at positions 1 and 2 of the benzimidazole ring to balance HDAC potency, liver microsomal stability, CYP inhibitory profile, and lipophilicity (clogP) [2]. It has progressed to Phase II clinical trials for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) [3].

Why Generic Substitution of SB939 with Other Hydroxamic Acid HDAC Inhibitors Is Not Scientifically Defensible


Although vorinostat (SAHA), panobinostat (LBH589), and belinostat (PXD101) all belong to the hydroxamic acid HDAC inhibitor class and share a zinc-chelating pharmacophore, SB939's differentiated 1,2-disubstituted benzimidazole scaffold confers quantifiable advantages in oral bioavailability, metabolic stability, tumor tissue accumulation, and in vivo antitumor efficacy that cannot be assumed for other class members [1]. In head-to-head preclinical comparisons, SB939 exhibited >4-fold higher oral bioavailability and 3.3-fold longer half-life than SAHA in mice, accumulated selectively in tumor tissue (a property not observed with SAHA), and achieved 94% tumor growth inhibition versus 48% for SAHA at respective maximum tolerated doses in the same HCT-116 xenograft model [1]. Furthermore, SB939 shows >100-fold selectivity for HDAC enzymes over other zinc-binding metalloenzymes, a selectivity window not uniformly characterized for earlier hydroxamate-based HDAC inhibitors, which reduces the risk of off-target metalloenzyme inhibition when substituting one agent for another [2].

Quantitative Differentiation Evidence: SB939 vs. Closest HDAC Inhibitor Comparators for Scientific Selection


Head-to-Head HDAC Isoenzyme Inhibition Potency: SB939 vs. SAHA Across Class I, II, and IV HDACs

In a direct head-to-head biochemical comparison using isolated human HDAC enzymes, SB939 demonstrated an average ~2-fold greater inhibitory potency than SAHA across class I, II, and IV HDAC isoenzymes, with the notable exception of HDAC6 where SAHA was more potent [1]. For class I enzymes, SB939 IC50 values were 49 nM (HDAC1), 96 nM (HDAC2), 43 nM (HDAC3), and 140 nM (HDAC8), compared to SAHA IC50 values of 110 nM, 157 nM, 75 nM, and 326 nM, respectively. The most pronounced differential was at HDAC8, where SB939 was 2.3-fold more potent than SAHA (140 nM vs. 326 nM). Against HDAC6 (class IIb), SB939 showed markedly weaker inhibition (IC50: 1,008 nM) compared to SAHA (IC50: 165 nM), establishing a distinct isoenzyme selectivity signature [1].

HDAC enzymology epigenetic drug discovery inhibitor selectivity profiling

Cellular Antiproliferative Potency: SB939 vs. SAHA Across 29 Human Cancer Cell Lines

Across a panel of 29 human cancer cell lines, SB939 was on average 3.5-fold more potent than SAHA in inhibiting cellular proliferation [1]. The differential was most striking in the HCT-116 colon cancer line (SB939 IC50: 0.48 μM vs. SAHA IC50: 2.14 μM; 4.5-fold more potent) and the HL-60 acute myeloid leukemia line (SB939 IC50: 0.07 μM vs. SAHA IC50: 0.53 μM; 7.6-fold more potent) [1]. In colon cancer specifically, SB939 IC50 in COLO 205 was 0.54 μM versus SAHA 2.14 μM (4.0-fold; see Table 2). Importantly, SB939 did not inhibit proliferation of normal human dermal fibroblasts at concentrations up to 100 μM, indicating a substantial in vitro therapeutic window [1].

cancer cell line panel antiproliferative screening colon cancer models

Oral Bioavailability in Preclinical Species: SB939 vs. Vorinostat, Panobinostat, and Belinostat

SB939 achieved 34% oral bioavailability in mice, which is >3.4-fold higher than the reported oral bioavailability of competing hydroxamic acid HDAC inhibitors vorinostat (<10%), belinostat (PXD101; <10%), and panobinostat (LBH589; <10%) in the same species [1][2]. This superior oral exposure was achieved through deliberate medicinal chemistry optimization of the benzimidazole N1 and C2 substituents to improve aqueous solubility and Caco-2 permeability while reducing first-pass metabolism [3]. In dogs, SB939 reached 65% oral bioavailability, confirming cross-species translatability of the favorable absorption profile [3]. Comparative bioavailability data were originally presented at the 18th EORTC-NCI-AACR Symposium, where SB939 was differentiated as having the highest oral bioavailability among clinical-stage hydroxamic acid HDAC inhibitors at the time [1].

oral drug delivery preclinical pharmacokinetics ADME optimization

In Vivo Antitumor Efficacy in HCT-116 Colorectal Cancer Xenograft: SB939 vs. SAHA at Maximum Tolerated Dose

In a direct head-to-head HCT-116 human colorectal cancer xenograft study, SB939 achieved 94% tumor growth inhibition (TGI) when orally administered at its maximum tolerated dose (MTD), compared to only 48% TGI for SAHA at its respective MTD [1]. This ~2-fold greater antitumor efficacy was attributed to two mechanistically linked PK/PD advantages: (1) >4-fold higher oral bioavailability and 3.3-fold longer half-life, resulting in higher and more sustained systemic exposure, and (2) selective accumulation of SB939 in tumor tissue—a property not observed with SAHA—which produced sustained intratumoral histone H3 hyperacetylation lasting beyond 24 hours post-dose, whereas SAHA-mediated acetylation returned to baseline within 8 hours [1]. Tumor tissue enrichment of SB939 was documented by direct LC-MS/MS measurement of intratumoral drug concentrations [1]. SB939 also maintained significant antitumor efficacy when administered on intermittent dosing schedules (e.g., 5 days on/2 days off), demonstrating dosing flexibility [1].

colorectal cancer xenograft tumor growth inhibition in vivo efficacy benchmarking

Selectivity for HDACs over Non-HDAC Zinc-Dependent Metalloenzymes: >100-Fold Window

In a comprehensive counter-screen against zinc-binding non-HDAC enzymes, receptors, and ion channels conducted by MDS Pharma Services, SB939 displayed >100-fold selectivity for HDAC enzymes over all other zinc-dependent metalloenzymes tested [1]. This selectivity window was established across a broad panel and contrasts with earlier hydroxamic acid HDAC inhibitors, for which systematic zinc-metalloenzyme selectivity data were less completely characterized at the time of their discovery [2]. The clinical relevance of this selectivity is supported by the observation that SB939 does not significantly inhibit human CYP3A4, CYP1A2, CYP2D6, or CYP2C9 (IC50 >25 μM for each), and inhibits only CYP2C19 (IC50 = 5.8 μM) among the major drug-metabolizing cytochrome P450 isoforms tested [3]. Furthermore, SB939 did not induce CYP3A4 or CYP1A2 expression in human hepatocytes (induction rate <1.2-fold relative to vehicle control) [3].

target selectivity profiling zinc metalloenzyme panel off-target risk assessment

Human Terminal Elimination Half-Life: SB939 vs. Vorinostat

In a Phase I clinical trial in patients with advanced solid malignancies, SB939 exhibited a mean terminal elimination half-life of 7.2 ± 0.6 hours following oral administration at the recommended Phase II dose of 80 mg/day, with no drug accumulation observed after 15 days of daily dosing [1]. This compares favorably to vorinostat, which has a reported human elimination half-life of approximately 2 hours (range: 1.5–2 hours) at its approved oral dose of 400 mg daily [2]. The 3.6-fold longer half-life of SB939 is consistent with its enhanced metabolic stability in human liver microsomes (t1/2 >60 min in human vs. <30 min for SAHA in mouse microsomes) and lower intrinsic clearance [3]. The longer half-life translates clinically to sustained target engagement: pharmacodynamic analysis of peripheral blood mononuclear cells (PBMCs) from treated patients showed peak histone H3 acetylation at 3 hours post-dose with return to baseline by 24 hours, confirming that once-daily SB939 dosing maintains a pharmacodynamically active window throughout the dosing interval [1].

clinical pharmacokinetics elimination half-life dosing interval design

Optimal Research and Industrial Application Scenarios Where SB939 Provides Demonstrable Scientific Advantage


In Vivo Colorectal Cancer Xenograft Studies Requiring High Oral Efficacy and Sustained Tumor Target Engagement

SB939 is the preferred HDAC inhibitor for HCT-116 or COLO 205 colorectal cancer xenograft experiments where oral dosing is required and maximal tumor growth inhibition is the primary endpoint. Its 94% TGI at MTD (vs. 48% for SAHA in the same model) and sustained intratumoral histone hyperacetylation (>24 h vs. <8 h for SAHA) significantly increase the probability of detecting a statistically meaningful treatment effect, reducing animal numbers per group [1]. The compound's tumor tissue accumulation property, documented by LC-MS/MS, makes it particularly suitable for pharmacokinetic-pharmacodynamic (PK/PD) modeling studies that correlate intratumoral drug concentration with histone acetylation dynamics [1].

Combination Therapy Research in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) with Hypomethylating Agents

SB939 has demonstrated clinical proof-of-concept in combination with 5-azacitidine, achieving a complete remission (CR) rate of 42% and median overall survival of 19.1 months in treatment-naïve elderly AML patients in a Phase II trial, earning FDA Breakthrough Therapy Designation for this indication [2]. The overall response rate of 89% in high-risk MDS patients treated with the pracinostat–azacitidine combination [3] establishes a compelling translational basis for preclinical laboratories investigating HDAC inhibitor–hypomethylating agent synergy. Researchers modeling epigenetic combination therapies should select SB939 based on these clinical response benchmarks rather than extrapolating from other HDAC inhibitors lacking equivalent combination data.

HDAC Selectivity Profiling Studies Requiring Defined Isoenzyme Inhibition Signatures with a Documented Zinc-Enzyme Selectivity Window

For biochemical and cellular studies aimed at dissecting the functional roles of individual HDAC isoenzymes, SB939's comprehensively characterized selectivity profile—with IC50 values determined for all 11 zinc-dependent HDAC isoforms in parallel with SAHA in the same assay system—provides a reference-standard dataset for interpreting experimental results [1]. Its HDAC6-sparing property (IC50 1,008 nM vs. 40–140 nM for other class II enzymes) uniquely enables experiments that require broad class I/II/IV inhibition without confounding HDAC6-mediated tubulin deacetylase effects. The >100-fold selectivity over non-HDAC zinc enzymes, confirmed by an independent broad-panel screen, provides confidence that cellular phenotypes are attributable to HDAC inhibition rather than off-target metalloenzyme engagement [1].

Oral HDAC Inhibitor Formulation and ADME Optimization Research Programs

SB939 serves as a benchmark oral HDAC inhibitor for formulation scientists and DMPK researchers developing next-generation epigenetic drugs, due to its documented and independently verified ADME profile: 34% oral bioavailability in mice (confirmed across multiple independent studies), high Caco-2 permeability, pH-independent aqueous solubility, and well-characterized CYP metabolism pathway (primarily CYP3A4 and CYP1A2) with minimal drug-drug interaction liability for major CYP isoforms except CYP2C19 [4][5]. Its complete preclinical ADME characterization—including plasma protein binding (84–94% across species), blood-to-plasma ratio (~1.0), and Simcyp-predicted human PK that was subsequently validated by clinical data—provides a fully parameterized dataset suitable for PBPK model calibration and formulation bridging studies [4].

Quote Request

Request a Quote for 3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.